Ethyl 6-chloroquinoline-3-carboxylate
Overview
Description
Ethyl 6-chloroquinoline-3-carboxylate is a compound with the molecular weight of 235.67 . It is a pale-yellow to yellow-brown solid and is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of ethyl-2-chloroquinoline-3-carboxylates involves two steps. Initially, ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .Molecular Structure Analysis
The InChI code for Ethyl 6-chloroquinoline-3-carboxylate is1S/C12H10ClNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3
. This indicates the molecular structure of the compound. Chemical Reactions Analysis
The compound is involved in the Friedlander synthesis, which is a base-catalyzed reaction involving o-aminobenzophenones and diethylmalonate . The reaction with POCl3 yields 2-chloroquinoline-3-carboxylates .Physical And Chemical Properties Analysis
Ethyl 6-chloroquinoline-3-carboxylate is a pale-yellow to yellow-brown solid . It has a molecular weight of 235.67 . The compound is stored at room temperature .Scientific Research Applications
Antibacterial Potential
Ethyl 6-chloroquinoline-3-carboxylate and its derivatives have been explored for their potential antibacterial properties. Research has demonstrated moderate antibacterial activity against various strains, including Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012). Another study reported the synthesis of ethyl 2-chloroquinolin-4-pyrimidine carboxylate derivatives, also noting moderate activity against Gram-positive and Gram-negative bacteria (Balaji et al., 2013).
Chemical Synthesis and Catalysis
Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate was synthesized using microwave-assistance and aluminium metal as a catalyst, achieving a high product yield of 94.2% (Song Bao-an, 2012). Such methods highlight the versatility and efficiency of synthesizing quinoline derivatives.
Structure-Activity Relationships in Drug Development
A study explored the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, uncovering significant activities against various bacteria (Koga et al., 1980). This research is crucial in the context of drug development, particularly for designing new antibacterial agents.
Novel Compound Synthesis
Researchers have synthesized various derivatives of ethyl 6-chloroquinoline-3-carboxylate, exploring their chemical behavior and potential applications. For instance, the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate as an intermediate in antibacterial fluoroquinolones highlights the role of these compounds in pharmaceutical research (Rádl, 1994).
Antioxidant Properties
A study on 7-chloroquinoline-1,2,3-triazoyl carboxylates revealed that these compounds possess notable antioxidant properties, reducing lipid peroxidation levels and showing nitric oxide scavenging activity (Saraiva et al., 2015). This opens up potential avenues for the use of quinoline derivatives in treating oxidative stress-related conditions.
Safety And Hazards
Future Directions
Quinoline derivatives, including Ethyl 6-chloroquinoline-3-carboxylate, are interesting targets for organic chemists due to their wide range of biological and pharmacological properties . The search continues to find better and improved methodologies for the preparation of these important quinolines .
properties
IUPAC Name |
ethyl 6-chloroquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFMAWLPWUGVKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624067 | |
Record name | Ethyl 6-chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloroquinoline-3-carboxylate | |
CAS RN |
375854-57-2 | |
Record name | Ethyl 6-chloro-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=375854-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.